6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran
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Overview
Description
6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-chloro-2-methyl-5-amino-2,3-dihydrobenzofuran.
Scientific Research Applications
6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran: This compound has similar structural features but differs in the presence of two methyl groups instead of one.
6-Chloro-2-methyl-3-nitropyridine: Another related compound with a pyridine ring instead of a benzofuran ring.
Uniqueness
6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran stands out due to its unique combination of a chloro, methyl, and nitro group on the benzofuran ring. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
6-chloro-2-methyl-5-nitro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H8ClNO3/c1-5-2-6-3-8(11(12)13)7(10)4-9(6)14-5/h3-5H,2H2,1H3 |
InChI Key |
RXMNEEYUJQOMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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